

# An In-depth Technical Guide to 2-Bromo-6-fluorobenzothiazole

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## Compound of Interest

Compound Name: 2-Bromo-6-fluorobenzothiazole

Cat. No.: B131731

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## Introduction

**2-Bromo-6-fluorobenzothiazole** is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. Its unique structural features, including the reactive bromo group at the 2-position and the fluorine atom on the benzene ring, make it a valuable precursor for the synthesis of a wide range of derivatives with potential biological activities. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of **2-Bromo-6-fluorobenzothiazole**.

## Physicochemical Properties

A thorough understanding of the physicochemical properties of **2-Bromo-6-fluorobenzothiazole** is essential for its handling, application in synthesis, and for predicting its behavior in biological systems. The key properties are summarized in the table below.

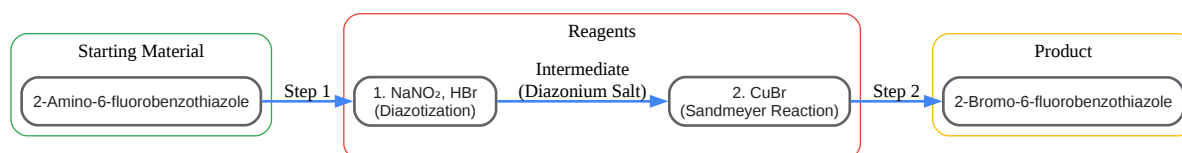
Property	Value	Source
CAS Number	152937-04-7	[1][2]
Molecular Formula	C <sub>7</sub> H <sub>3</sub> BrFNS	[1][2]
Molecular Weight	232.07 g/mol	[2]
Melting Point	110-112 °C	[3]
Boiling Point	Data not available	
Solubility	Data not available	
Appearance	Not specified (likely a solid at room temperature based on the melting point)	
Topological Polar Surface Area (TPSA)	12.89 Å <sup>2</sup>	[2]
logP (octanol-water partition coefficient)	3.1979	[2]

## Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **2-Bromo-6-fluorobenzothiazole** is not readily available in the surveyed literature, general methods for the synthesis of 2-halobenzothiazoles can be adapted. A plausible synthetic route is outlined below, followed by standard characterization techniques.

### General Synthetic Approach

A common method for the synthesis of 2-halobenzothiazoles involves the diazotization of a corresponding 2-aminobenzothiazole followed by a Sandmeyer-type reaction.



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Caption: Plausible synthetic workflow for **2-Bromo-6-fluorobenzothiazole**.

Experimental Protocol (Hypothetical):

- **Diazotization:** 2-Amino-6-fluorobenzothiazole is dissolved in an aqueous solution of hydrobromic acid (HBr) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO<sub>2</sub>) is then added dropwise while maintaining the low temperature to form the diazonium salt intermediate.
- **Sandmeyer Reaction:** A solution of copper(I) bromide (CuBr) in HBr is prepared. The cold diazonium salt solution is then slowly added to the CuBr solution. The reaction mixture is allowed to warm to room temperature and then heated to facilitate the replacement of the diazonium group with bromine.
- **Work-up and Purification:** The reaction mixture is cooled and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

## Characterization

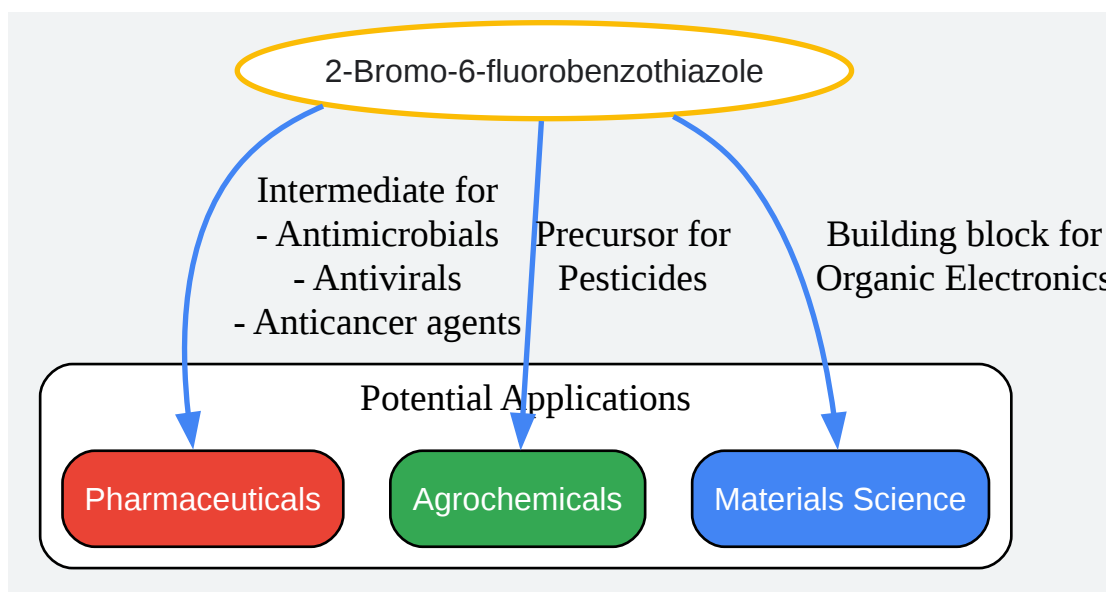
The structure and purity of the synthesized **2-Bromo-6-fluorobenzothiazole** would be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR would show signals in the aromatic region corresponding to the protons on the benzothiazole ring system.
- $^{13}\text{C}$  NMR would display the expected number of signals for the seven carbon atoms in the molecule, with chemical shifts influenced by the bromine, fluorine, nitrogen, and sulfur atoms.
- $^{19}\text{F}$  NMR would show a signal corresponding to the fluorine atom at the 6-position.
- Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as vibrations associated with the C-F and C-Br bonds.
- Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of **2-Bromo-6-fluorobenzothiazole** ( $m/z \approx 231$  and  $233$  in a roughly 1:1 ratio due to the isotopic abundance of bromine-79 and bromine-81).

## Potential Applications in Drug Discovery and Materials Science

Benzothiazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[4] The presence of the bromo and fluoro substituents on the **2-Bromo-6-fluorobenzothiazole** scaffold provides opportunities for further chemical modifications to develop novel therapeutic agents.



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Caption: Potential applications of **2-Bromo-6-fluorobenzothiazole**.

The reactive nature of the C-Br bond at the 2-position allows for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce diverse functional groups. This enables the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. The fluorine atom at the 6-position can enhance metabolic stability and binding affinity of the resulting molecules to their biological targets.

In the field of materials science, fluorinated aromatic compounds are of interest for the development of organic electronics due to their unique electronic properties and potential for tuning intermolecular interactions.

## Conclusion

**2-Bromo-6-fluorobenzothiazole** is a valuable heterocyclic building block with significant potential in both medicinal chemistry and materials science. While detailed experimental data for some of its physicochemical properties and a specific, optimized synthesis protocol are not widely published, its known characteristics and the established chemistry of related compounds provide a strong foundation for its use in research and development. Further studies to fully characterize this compound and explore its synthetic utility are warranted to unlock its full potential in the creation of novel functional molecules.

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